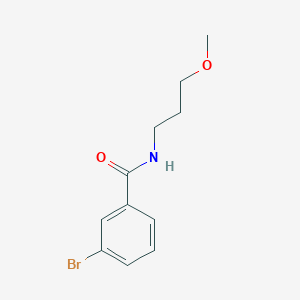

3-bromo-N-(3-methoxypropyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-bromo-N-(3-methoxypropyl)benzamide is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the third position and an N-(3-methoxypropyl) group at the amide nitrogen

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3-methoxypropyl)benzamide typically involves the following steps:

Bromination of Benzamide: Benzamide is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the third position of the benzene ring.

Amidation Reaction: The brominated benzamide is then reacted with 3-methoxypropylamine under appropriate conditions to form the desired product. This reaction is usually carried out in a solvent such as dichloromethane or ethanol, with the addition of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-bromo-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzamides.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Hydrolysis: Formation of carboxylic acids and amines.

Aplicaciones Científicas De Investigación

3-bromo-N-(3-methoxypropyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential biological activities.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-bromo-N-(3-methoxypropyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the methoxypropyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would vary based on the biological context and the specific target being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 2-bromo-N-(3-methoxypropyl)benzamide

- 4-bromo-N-(3-methoxypropyl)benzamide

- 3-bromo-N-(2-methoxypropyl)benzamide

- 3-bromo-N-(3-ethoxypropyl)benzamide

Uniqueness

3-bromo-N-(3-methoxypropyl)benzamide is unique due to the specific positioning of the bromine atom and the methoxypropyl group. This structural arrangement can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom at the third position of the benzene ring and the methoxypropyl group at the amide nitrogen can influence the compound’s electronic properties, steric interactions, and overall stability, making it a valuable compound for various research applications.

Actividad Biológica

3-Bromo-N-(3-methoxypropyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H16BrN

- Molecular Weight : 271.17 g/mol

- CAS Number : 349405-26-1

The presence of the bromine atom and the methoxypropyl group significantly influences the compound's reactivity and biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Receptor Modulation : The compound may interact with various receptors, potentially influencing pathways related to pain perception and inflammation.

- Enzyme Inhibition : Initial studies suggest that it could inhibit specific enzymes involved in metabolic processes, although detailed mechanisms remain to be fully elucidated.

Antinociceptive Effects

A study conducted on related benzamides indicated that modifications in their structure could enhance their antinociceptive properties. For instance, compounds structurally similar to this compound demonstrated significant analgesic effects in animal models, suggesting potential applications in pain management .

Antimicrobial Activity

Preliminary screening of various benzamide derivatives, including this compound, revealed promising antimicrobial properties. These compounds were tested against a range of bacterial strains, showing varying degrees of inhibition. The presence of the bromine atom is believed to enhance lipophilicity, facilitating better membrane penetration and activity against pathogens.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Key findings include:

- Bromine Substitution : The introduction of bromine at the ortho position appears to increase potency against certain biological targets.

- Alkyl Chain Length : Variations in the length and branching of the alkyl chain (e.g., methoxypropyl) significantly affect solubility and receptor affinity.

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Antinociceptive, Antimicrobial | Potential for further optimization |

| N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamides | Structure | Strong analgesic effects | High-throughput screening results |

Case Studies

- Analgesic Activity : In a controlled study involving mice, compounds similar to this compound were administered to evaluate their pain-relieving properties. Results indicated a significant reduction in pain response compared to control groups, highlighting their potential as analgesics .

- Antimicrobial Screening : A series of benzamide derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with halogen substitutions exhibited enhanced antimicrobial activity, supporting the hypothesis that structural modifications can lead to improved efficacy.

Propiedades

IUPAC Name |

3-bromo-N-(3-methoxypropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-15-7-3-6-13-11(14)9-4-2-5-10(12)8-9/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFPLUZVMOFMIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.